molecular formula C6H8BrClN2O2S B2633131 (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride CAS No. 1483810-89-4

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Cat. No. B2633131
CAS RN: 1483810-89-4
M. Wt: 287.56
InChI Key: JWFLYRYUQPEODV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . Pyrazoles are often used in the synthesis of various pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives generally consists of a five-membered ring with two nitrogen atoms. The bromo and methyl groups in “(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride” suggest that it has additional complexity .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4-Bromopyrazole, the boiling point is 250-260 °C and the melting point is 93-96 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound plays a crucial role in the synthesis of heterocyclic compounds. A notable application is in the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, where methanesulfonyl chloride serves as the best solvent. This method involves multiple steps like deprotection, imination, key acid-promoted heterocyclization, and aromatization. The process also confirmed the formation of N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide as the intermediate (Tseng, Tsai, Li, & Wong, 2019).

Coupling and Cyclization Reactions

The compound is utilized in coupling reactions and cyclization to produce new derivatives. For example, coupling 3-alkyl-4-aryl-1H-pyrazole-5-diazonium chlorides with methylene-active methyl phenacyl sulfones led to new pyrazolo[5,1-c][1,2,4]triazine derivatives through cyclization of intermediate compounds. The reactivity of the methanesulfonyl group in these reactions towards nucleophiles has also been a subject of study (Ledenyova, Kartavtsev, Shikhaliev, & Egorova, 2016).

Catalytic Efficiency in Synthesis Processes

The compound's derivatives have been shown to have high catalytic activity. For instance, ionic liquids derived from 3,5-dimethyl-1H-pyrazole and consisting of chloride and trichlorostannate anions showed high catalytic efficiency in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under solvent-free conditions. The efficiency of these derivatives was notable in producing high yields of the desired products in a short reaction time, and they could be reused multiple times without significant loss in catalytic activity (Vafaee, Davoodnia, Nakhaei, Yadegarian, & Nejatianfar, 2021).

Safety and Hazards

Safety information for 4-Bromopyrazole, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-bromo-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFLYRYUQPEODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride

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